2-Dibenzofurancarboxylic acid
Overview
Description
2-Dibenzofurancarboxylic acid is a chemical compound that is part of the dibenzofuran family. While the provided papers do not directly discuss 2-dibenzofurancarboxylic acid, they do provide insights into related compounds and their synthesis, properties, and applications. For instance, compounds such as 2,3-dihydrobenzofuran-2-carboxylic acids have been studied for their potential as PPARalpha agonists with hypolipidemic activity .
Synthesis Analysis
The synthesis of related dibenzofuran derivatives has been explored through various methods. One approach involves the rhodium-catalyzed intramolecular C-H arylation of 2-aryloxybenzoic acids, which results in high yields of dibenzofuran derivatives . Another method includes a one-pot synthesis of 2-arylbenzofuran-3-carboxylic acids via Cu-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification under microwave conditions . Additionally, a metal-free coupling reaction between 2-vinylphenols and carboxylic acids has been developed to synthesize 3-acyloxy-2,3-dihydrobenzofurans . A novel electrochemical sequential aryl radical cyclization-carboxylation of 2-allyloxybromobenzenes has also been used to synthesize 2,3-dihydrobenzofuran-3-ylacetic acids .
Molecular Structure Analysis
The molecular structure of dibenzofuran derivatives can be complex and is often elucidated using various analytical techniques. For example, the structure of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid was determined using NMR, ESI-MS, FT-IR, and single-crystal X-ray diffraction . These techniques are crucial for confirming the identity of synthesized compounds and for understanding their molecular interactions.
Chemical Reactions Analysis
Dibenzofuran derivatives can undergo a variety of chemical reactions. The papers provided discuss several reactions, including decarbonylation , cycloetherification , and radical cyclization-carboxylation . These reactions are important for the synthesis of dibenzofuran derivatives with specific functional groups that may confer desired biological activities or physical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of dibenzofuran derivatives are influenced by their molecular structure. While the provided papers do not detail the properties of 2-dibenzofurancarboxylic acid specifically, they do mention properties of related compounds. For example, certain 2,3-dihydrobenzofuran-2-carboxylic acids display excellent cholesterol- and triglyceride-lowering activity in animal models . The presence of specific functional groups, such as hydroxyl or carboxylic acid groups, can significantly affect the solubility, reactivity, and biological activity of these compounds.
Scientific Research Applications
Sulfhydryl Group Determination : 2-Dibenzofurancarboxylic acid derivatives have been utilized in biochemical research for determining sulfhydryl groups in biological materials, demonstrating their significance in analytical biochemistry (Ellman, 1959).
Organic Synthesis in Water : Research has been conducted on the synthesis of benzimidazoles in high-temperature water, showcasing the potential of 2-Dibenzofurancarboxylic acid in facilitating environmentally friendly organic synthesis (Dudd et al., 2003).
Glycan Analysis in Biomedical Research : In the field of biomedical research, derivatives of 2-Dibenzofurancarboxylic acid have been used for glycan analysis, particularly in enhancing mass spectrometric sensitivity for glycan identification, highlighting its importance in glycomics (Hronowski et al., 2020).
Molecular Salt Synthesis for Pharmaceutical Applications : The compound has been involved in the synthesis of molecular salts of benzoic acid derivatives, which are significant in pharmaceutical applications, particularly for antiviral agents (Oruganti et al., 2017).
Polymer Chemistry Applications : 2-Dibenzofurancarboxylic acid is utilized in polymer chemistry, specifically in the synthesis of 2-vinylbenzoic acids, which are key precursors for important bioactive molecules (Ram et al., 2020).
Dermal Metabolism Research : The compound has been studied in the context of dermal metabolism, particularly in understanding the absorption and hydrolysis of parabens in human and minipig skin, demonstrating its relevance in toxicological studies (Jewell et al., 2007).
Heterocyclic Compound Synthesis for Environmental Science : Its derivatives have been investigated for the synthesis of condensed heterocyclic compounds in environmental science, emphasizing the compound's role in green chemistry (Shimizu et al., 2009).
Antitumor Agent Research : The compound has been a part of research into potential antitumor agents, particularly those inhibiting tubulin polymerization, underscoring its potential in cancer research (Pieters et al., 1999).
Drug Metabolism Studies : It has been identified as a product in human aspirin metabolism, indicating its relevance in pharmacological research (Grootveld & Halliwell, 1988).
Alkaloid Synthesis in Organic Chemistry : This acid has been used in the synthesis of alkaloids, as demonstrated in the total synthesis of the marine indole alkaloid eudistomin U (Panarese & Waters, 2010).
Future Directions
2-Dibenzofurancarboxylic acid is attracting increasing attention because of its potential applications as a sustainable substitute to petroleum-derived terephthalic acid for the production of bio-based polymers, such as poly(ethylene 2,5-furandicarboxylate) (PEF) . It has shown potential in various fields of research and applications.
properties
IUPAC Name |
dibenzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKPZVGCVIWBNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329104 | |
Record name | 2-Dibenzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dibenzofurancarboxylic acid | |
CAS RN |
22439-48-1 | |
Record name | 2-Dibenzofurancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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